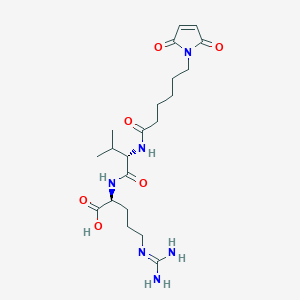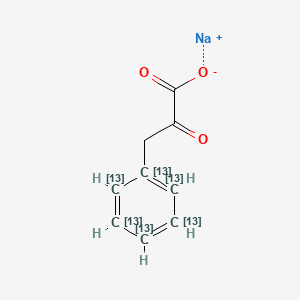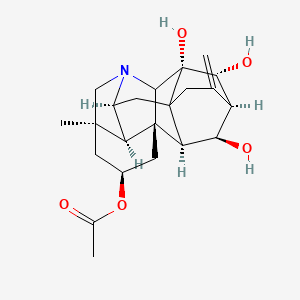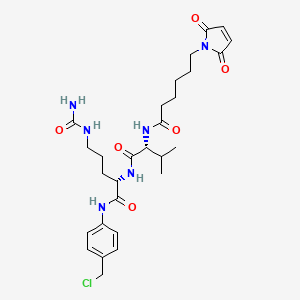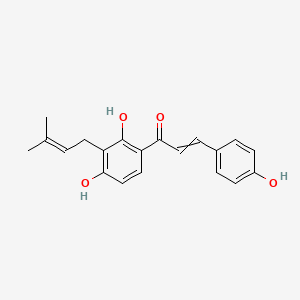
9-cis-Retinol Acetate-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-cis-Retinol Acetate-d5 is a deuterium-labeled derivative of 9-cis-Retinol Acetate. It is a synthetic retinoid, which is a derivative of vitamin A. The compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of retinoids. The deuterium labeling allows for precise tracking and quantification in various biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-cis-Retinol Acetate-d5 involves the deuteration of 9-cis-Retinol Acetate The process typically starts with the preparation of 9-cis-Retinol, which is then acetylated to form 9-cis-Retinol AcetateThis can be achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced catalytic systems to ensure the efficient incorporation of deuterium. The production is carried out under stringent conditions to maintain the integrity and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
9-cis-Retinol Acetate-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 9-cis-Retinoic Acid-d5.
Reduction: It can be reduced back to 9-cis-Retinol-d5.
Substitution: The acetate group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic catalysts can facilitate the substitution reactions
Major Products Formed
Oxidation: 9-cis-Retinoic Acid-d5.
Reduction: 9-cis-Retinol-d5.
Substitution: Various substituted retinoid derivatives depending on the reagents used
Applications De Recherche Scientifique
9-cis-Retinol Acetate-d5 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion
Retinal Research: It is used to study the visual cycle and the role of retinoids in vision. .
Drug Development: The compound serves as a model for developing new retinoid-based drugs with improved pharmacokinetic profiles
Mécanisme D'action
9-cis-Retinol Acetate-d5 exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the body. These receptors are nuclear receptors that regulate gene expression. Upon binding, the compound activates these receptors, leading to changes in gene transcription and subsequent biological effects. The pathways involved include the regulation of cell differentiation, proliferation, and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-cis-Retinol Acetate: The non-deuterated form of the compound.
9-cis-Retinoic Acid: An oxidized form of 9-cis-Retinol.
All-trans-Retinol: Another isomer of retinol with different biological activity
Uniqueness
The uniqueness of 9-cis-Retinol Acetate-d5 lies in its deuterium labeling, which allows for precise tracking and quantification in biological systems. This makes it an invaluable tool in pharmacokinetic studies and drug development. Additionally, its specific binding to RARs and RXRs distinguishes it from other retinoids, providing unique insights into retinoid biology .
Propriétés
Formule moléculaire |
C22H32O2 |
|---|---|
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
[(2E,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate |
InChI |
InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14+/i3D3,11D2 |
Clé InChI |
QGNJRVVDBSJHIZ-DCNQKGDESA-N |
SMILES isomérique |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])\C=C\C(=C/C=C/C(=C/COC(=O)C)/C)\C)(C)C)[2H] |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


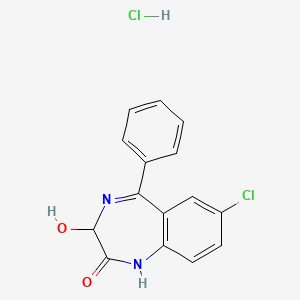
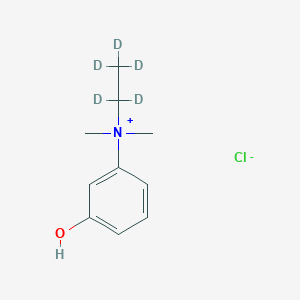

![4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12424588.png)





